![molecular formula C113H88N10O3 B12056323 2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide CAS No. 1036737-44-6](/img/structure/B12056323.png)

2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

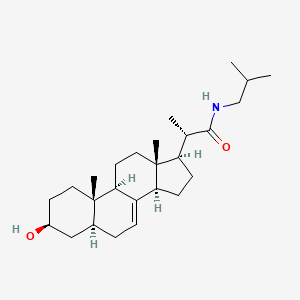

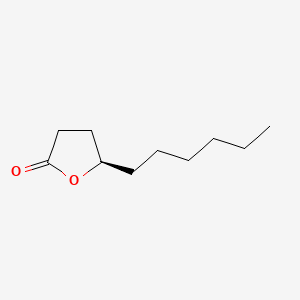

Lead Ionophore VIII is a chemical compound known for its ability to selectively bind and transport lead ions across cell membranes. This property makes it a valuable tool in various scientific and industrial applications, particularly in the field of ion-selective electrodes (ISEs). Lead Ionophore VIII is a synthetic molecule designed to facilitate the detection and measurement of lead ions in various environments.

Vorbereitungsmethoden

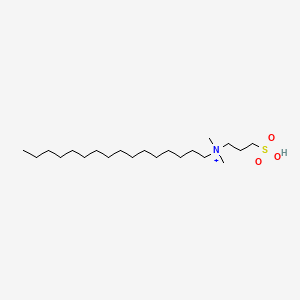

Synthetic Routes and Reaction Conditions: The synthesis of Lead Ionophore VIII typically involves the reaction of specific organic compounds under controlled conditions. One common method includes the use of naphthalene-sulfonamide derivatives to construct polyvinyl chloride-based lead (II) solid-contact coated graphite electrodes . The reaction conditions often require precise temperature control and the use of solvents such as nitrobenzene to facilitate the formation of the desired ionophore.

Industrial Production Methods: In industrial settings, the production of Lead Ionophore VIII involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to verify the purity of the synthesized ionophore .

Analyse Chemischer Reaktionen

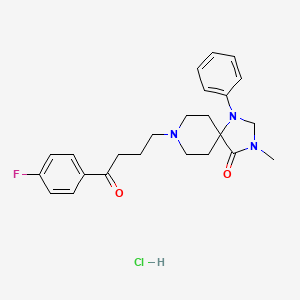

Types of Reactions: Lead Ionophore VIII undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. The compound’s ability to form stable complexes with lead ions is a key feature that makes it useful in ion-selective electrodes.

Common Reagents and Conditions: The reactions involving Lead Ionophore VIII often require specific reagents such as lithium bromide and strontium dicarbollylcobaltate . These reagents facilitate the formation of stable complexes with lead ions. The reaction conditions typically include the use of organic solvents like nitrobenzene and controlled temperature settings.

Major Products Formed: The primary product formed from the reactions involving Lead Ionophore VIII is the lead-ion complex. This complex is highly stable and can be used in various analytical applications to detect and measure lead ions in different environments.

Wissenschaftliche Forschungsanwendungen

Lead Ionophore VIII has a wide range of scientific research applications. In chemistry, it is used in the development of ion-selective electrodes for the detection of lead ions in environmental samples . In biology, it is employed to study the transport of lead ions across cell membranes. In medicine, Lead Ionophore VIII is used in diagnostic tools to measure lead levels in biological fluids. Additionally, in industry, it is utilized in the monitoring of lead contamination in water and soil samples .

Wirkmechanismus

The mechanism of action of Lead Ionophore VIII involves its ability to selectively bind lead ions and transport them across cell membranes. This process is facilitated by the compound’s lipophilic nature, which allows it to interact with the hydrophobic environment of cell membranes . The molecular targets of Lead Ionophore VIII include lead ions, and the pathways involved in its action are primarily related to ion transport and complexation.

Vergleich Mit ähnlichen Verbindungen

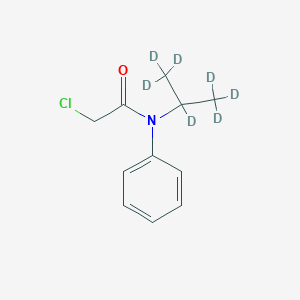

Lead Ionophore VIII is unique in its high selectivity and stability in binding lead ions. Similar compounds include other ionophores such as Calcium Ionophore I, Lithium Ionophore VIII, and Magnesium Ionophore IV . These compounds also facilitate the transport of specific ions across cell membranes but differ in their selectivity and binding affinity. For example, Lithium Ionophore VIII is highly selective for lithium ions and is used in lithium-ion selective electrodes .

Eigenschaften

CAS-Nummer |

1036737-44-6 |

|---|---|

Molekularformel |

C113H88N10O3 |

Molekulargewicht |

1634.0 g/mol |

IUPAC-Name |

2,7-ditert-butyl-9,9-dimethyl-4-N,5-N-bis[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]xanthene-4,5-dicarboxamide |

InChI |

InChI=1S/C113H88N10O3/c1-111(2,3)75-63-79(109(124)114-77-43-39-73(40-44-77)105-95-59-55-91(120-95)101(69-31-19-11-20-32-69)87-51-47-83(116-87)99(67-27-15-9-16-28-67)84-48-52-88(117-84)102(70-33-21-12-22-34-70)92-56-60-96(105)121-92)107-81(65-75)113(7,8)82-66-76(112(4,5)6)64-80(108(82)126-107)110(125)115-78-45-41-74(42-46-78)106-97-61-57-93(122-97)103(71-35-23-13-24-36-71)89-53-49-85(118-89)100(68-29-17-10-18-30-68)86-50-54-90(119-86)104(72-37-25-14-26-38-72)94-58-62-98(106)123-94/h9-66,116,118,121,123H,1-8H3,(H,114,124)(H,115,125) |

InChI-Schlüssel |

JIKRGXBBUHYWQH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)NC4=CC=C(C=C4)C5=C6C=CC(=N6)C(=C7C=CC(=C(C8=NC(=C(C9=CC=C5N9)C1=CC=CC=C1)C=C8)C1=CC=CC=C1)N7)C1=CC=CC=C1)C(=O)NC1=CC=C(C=C1)C1=C2C=CC(=N2)C(=C2C=CC(=C(C3=NC(=C(C4=CC=C1N4)C1=CC=CC=C1)C=C3)C1=CC=CC=C1)N2)C1=CC=CC=C1)C(C)(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)

![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)